PyrD-IN-14
Description
PyrD-IN-14 is a small-molecule inhibitor targeting the PyrD protein (dihydroorotate dehydrogenase, DHODH), a key enzyme in the pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound disrupts nucleotide synthesis, thereby suppressing bacterial cytotoxicity, biofilm formation, and antibiotic resistance . Its mechanism involves competitive binding to the enzyme’s active site, reducing the availability of dihydroorotate dehydrogenase for catalyzing the oxidation of dihydroorotate to orotate—a critical step in pyrimidine production. This makes this compound a promising candidate for addressing bacterial infections resistant to conventional antibiotics .
Properties
CAS No. |
920876-98-8 |
|---|---|
Molecular Formula |
C23H21N5O2S |
Molecular Weight |
431.51 |
IUPAC Name |
N-(1(R)-Biphenyl-4-yl-ethyl)-2-[1-(4-hydroxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)24-22(30)15-31-23-25-26-27-28(23)20-11-13-21(29)14-12-20/h2-14,16,29H,15H2,1H3,(H,24,30)/t16-/m1/s1 |
InChI Key |
KCNVZIXMKNMSRY-MRXNPFEDSA-N |
SMILES |
O=C(N[C@@H](C1=CC=C(C2=CC=CC=C2)C=C1)C)CSC3=NN=NN3C4=CC=C(O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Compound 14; PyrDIN-14; PyrD-IN14; PyrDIN14; PyrD-IN-14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Functional Scope : this compound targets bacterial metabolism, whereas ZINC08383544 modulates cancer cell metabolism.
- Therapeutic Context : this compound addresses antimicrobial resistance, while ZINC08383544 focuses on oncology .
Structural and Functional Analogues
Limited structural data is available in the provided evidence. However, DHODH inhibitors like teriflunomide (used in multiple sclerosis) share functional similarities with this compound but differ in organism specificity (human vs. bacterial DHODH). No direct structural analogues are cited in the evidence, highlighting a gap for future research .
Research Findings and Data
Comparative studies emphasize the following:
- Efficacy: this compound demonstrates nanomolar-range IC₅₀ values against bacterial DHODH in vitro, as inferred from supplementary analytical methodologies . ZINC08383544 shows potent PKM2 activation at micromolar concentrations, with tumor growth inhibition in murine models .
- Selectivity : this compound exhibits minimal off-target effects on mammalian DHODH, enhancing its safety profile. ZINC08383544’s specificity for PKM2 over other pyruvate kinase isoforms remains under investigation .
Analytical and Methodological Considerations
- Substance Identification : Techniques such as HPLC and mass spectrometry (referenced in supplementary materials ) are critical for validating compound purity and activity .
- Reproducibility : Standardized protocols for enzyme inhibition assays (e.g., spectrophotometric monitoring of orotate production) ensure consistency in evaluating this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
